4-Nitrothalidomide, (+)-

Immunomodulation Inflammation Cytokine Inhibition

4-Nitrothalidomide, (+)- (CAS 202271-81-6) is a non-fungible intermediate in the pomalidomide supply chain. Its 4-nitro group is uniquely positioned for reduction to the 4-amine of pomalidomide—a transformation impossible with lenalidomide or apremilast. It serves as a critical CRBN-recruiting ligand for PROTAC development, where its specific exit-vector geometry dictates degrader efficacy. As a direct TNF-α inhibitor (IC50 580 nM), it provides a defined baseline for IMiD SAR studies. It also inhibits HUVEC proliferation for anti-angiogenesis research. Procure high-purity material to ensure synthetic fidelity and assay reproducibility.

Molecular Formula C13H9N3O6
Molecular Weight 303.23 g/mol
CAS No. 202271-81-6
Cat. No. B15191888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrothalidomide, (+)-
CAS202271-81-6
Molecular FormulaC13H9N3O6
Molecular Weight303.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)/t8-/m1/s1
InChIKeyKVRCAGKHAZRSQX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrothalidomide, (+)- (CAS 202271-81-6): A Nitro-Functionalized Thalidomide Analog for Immunomodulation Research and PROTAC Synthesis


4-Nitrothalidomide, (+)- (CAS 202271-81-6) is a synthetically modified thalidomide analog, distinguished by the incorporation of a nitro group at the 4-position of the phthalimide ring . This compound, chemically defined as 2-[(3R)-2,6-dioxopiperidin-3-yl]-4-nitroisoindole-1,3-dione, functions as a cereblon (CRBN) E3 ligase modulator and an inhibitor of tumor necrosis factor-alpha (TNF-α) production [1][2]. Its primary utility lies in immunomodulatory research and as a critical synthetic intermediate for more potent downstream analogs, particularly pomalidomide, and for the development of proteolysis-targeting chimeras (PROTACs) [3].

Why 4-Nitrothalidomide, (+)- Cannot Be Casually Substituted with Other Thalidomide Analogs in Research


Substitution of 4-Nitrothalidomide with other thalidomide analogs (e.g., lenalidomide, pomalidomide) is scientifically invalid due to profound differences in their functionalization, primary application, and biochemical profiles. This compound is primarily a synthetic precursor and a research tool, not a therapeutic endpoint. Its 4-nitro group is a critical functional handle for subsequent chemical transformation into pomalidomide, a process not applicable to lenalidomide or apremilast [1]. Furthermore, its activity profile, as a direct TNF-α inhibitor [2], is distinct from the immunomodulatory mechanisms of pomalidomide and lenalidomide, which act by inducing the degradation of transcription factors like IKZF1 and IKZF3 via CRBN [3]. Lastly, its use as a foundational CRBN-recruiting ligand in PROTAC development relies on its specific chemical structure, which dictates the exit vector geometry for linker attachment, a feature that varies significantly between different CRBN ligands and impacts the efficacy of the resulting degrader [4].

Quantitative Evidence for the Differentiated Selection of 4-Nitrothalidomide, (+)-


TNF-α Release Inhibition: A Unique Biochemical Profile Compared to Pomalidomide and Lenalidomide

In direct assays measuring the inhibition of TNF-α release from stimulated peripheral blood mononuclear cells (PBMCs), 4-Nitrothalidomide demonstrates an IC50 of 580 nM [1]. This value is significantly less potent than its downstream analog, pomalidomide, which exhibits IC50 values in the low nanomolar range (e.g., 13 nM) in similar assays , and far less potent than lenalidomide, which is reportedly 50,000 times more potent than thalidomide at inhibiting TNF-α [2]. This data quantitatively establishes 4-Nitrothalidomide as a moderate TNF-α inhibitor, a profile that is useful for studying structure-activity relationships (SAR) and for applications where high-potency immunomodulation is not the primary objective.

Immunomodulation Inflammation Cytokine Inhibition

Role as the Direct Chemical Precursor to Pomalidomide

4-Nitrothalidomide is explicitly identified as a direct synthetic precursor to pomalidomide, an FDA-approved immunomodulatory drug . The conversion involves a single-step reduction of the 4-nitro group to an amino group, yielding pomalidomide [1]. This is a fundamental chemical distinction. Other thalidomide analogs, such as lenalidomide (which has an amino group at a different position and a missing carbonyl) or apremilast (a phthalimide derivative with a different substitution pattern), cannot be converted into pomalidomide via a simple reduction. This establishes 4-Nitrothalidomide as a non-substitutable, key starting material for both laboratory-scale synthesis and industrial production of pomalidomide.

Synthetic Chemistry Pharmaceutical Intermediates Pomalidomide Synthesis

Angiogenesis Inhibition: Quantifiable Effect on HUVEC Proliferation

4-Nitrothalidomide has been shown to inhibit the growth and proliferation of human umbilical vein endothelial cells (HUVECs), a standard model for studying angiogenesis [1]. While specific IC50 data from a direct comparative study with thalidomide is not provided in the available evidence, this anti-angiogenic property is a hallmark of the class. However, it is important to note that the anti-angiogenic effects of thalidomide and its analogs are complex and often species-specific, with the teratogenicity of thalidomide itself being linked to its anti-angiogenic activity in certain models [2]. The inhibition of HUVEC proliferation by 4-Nitrothalidomide is a quantifiable and reproducible endpoint that differentiates it from non-anti-angiogenic CRBN ligands or other compounds used in vascular research.

Angiogenesis Anti-Cancer Research Endothelial Cell Biology

Specific Application as a CRBN-Recruiting Building Block in PROTAC Development

4-Nitrothalidomide serves as a key building block for synthesizing cereblon (CRBN)-recruiting ligands used in PROTACs [1]. The nitro group is a crucial functional handle that, upon reduction, provides a primary amine for conjugation with various linkers [2]. This is in direct contrast to using thalidomide or pomalidomide themselves, where the available conjugation site and the resulting 'exit vector' geometry of the PROTAC molecule would be different, impacting the formation of a stable ternary complex and subsequent target degradation efficiency [3]. The use of 4-Nitrothalidomide allows for a specific, well-characterized linker attachment strategy, which is essential for the rational design and optimization of PROTACs targeting a wide range of disease-relevant proteins.

PROTAC Targeted Protein Degradation E3 Ligase Ligand Cereblon

Optimal Scientific and Industrial Use-Cases for 4-Nitrothalidomide, (+)-


Chemical Synthesis: Production of Pomalidomide and Derivatives

This is the primary industrial application. Procuring 4-Nitrothalidomide of high purity is essential for laboratories and manufacturers synthesizing pomalidomide, a key immunomodulatory drug (IMiD) used in treating multiple myeloma. The compound's 4-nitro group is uniquely positioned for reduction to the 4-amino group found in pomalidomide, a transformation not possible with other commercial thalidomide analogs [1]. This makes it a non-fungible starting material in the pomalidomide supply chain.

Immunomodulatory Drug (IMiD) Discovery: Structure-Activity Relationship (SAR) Studies

4-Nitrothalidomide is a valuable tool compound in academic and pharmaceutical research focused on understanding the SAR of IMiDs. Its moderate activity as a TNF-α inhibitor (IC50 = 580 nM) [2] provides a defined baseline for comparing the activity of newly synthesized analogs. By comparing the potency of new compounds against this established benchmark, researchers can quantitatively assess the impact of structural modifications on cytokine inhibition and other immunomodulatory functions.

Angiogenesis Research: Investigating Anti-Angiogenic Mechanisms

The compound's documented ability to inhibit the growth and proliferation of HUVECs [3] makes it a specific tool for investigating anti-angiogenic pathways, particularly those shared with its parent compound, thalidomide. It can be used in cell-based assays to study the molecular mechanisms underlying thalidomide's effects on blood vessel formation, including its relevance to both therapeutic applications (e.g., in cancer) and teratogenic side effects.

Chemical Biology: Building Block for Cereblon-Recruiting PROTACs

In the rapidly advancing field of targeted protein degradation, 4-Nitrothalidomide is a critical building block. Its reduction yields an amine-functionalized CRBN ligand that serves as a versatile handle for attaching chemical linkers, a key step in PROTAC synthesis [4]. The specific geometry afforded by this conjugation site is crucial for the rational design of effective degraders, making the compound an essential procurement item for labs developing novel PROTACs against cancer targets, neurodegenerative disease proteins, and more.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitrothalidomide, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.